5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345955
InChI: InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18345955

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)
Standard InChI Key ANVQCQQOAOTWGX-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=CC=CC=N2)C(=O)O

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound consists of a five-membered oxazole ring fused to a pyridine moiety. Key structural features include:

  • Oxazole core: A 1,3-oxazole ring with a methyl group at position 5 and a carboxylic acid substituent at position 4.

  • Pyridine substituent: A 2-pyridyl group at position 2, enabling π-π stacking and hydrogen-bonding interactions .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight204.18 g/mol
IUPAC Name5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid
Canonical SMILESCC1=C(N=C(O1)C2=CC=CC=N2)C(=O)O
XLogP31.2 (predicted)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1680 cm⁻¹ (C=O stretch) and 3100–3000 cm⁻¹ (aromatic C–H) .

  • NMR: Distinct signals for pyridyl protons (δ 8.6–7.2 ppm) and oxazole methyl groups (δ 2.5 ppm) .

Synthetic Methodologies

Palladium-Catalyzed Cyclization

A two-step approach using β-hydroxy amides and Deoxo-Fluor® achieves cyclization at room temperature, yielding oxazolines, which are oxidized to oxazoles using MnO₂-packed reactors (85–98% yield) .

Triflylpyridinium-Mediated Synthesis

Carboxylic acids react with triflylpyridinium reagents to form acylpyridinium intermediates, trapping with isocyanoacetates to produce 4,5-disubstituted oxazoles (65–83% yield) .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Temperature (°C)Key Reagent
Pd-Catalyzed 85–9825–40Deoxo-Fluor®, MnO₂
Triflylpyridinium 65–8340DMAP-Tf

Stereochemical Considerations

Stereospecific synthesis via flow chemistry ensures inversion of configuration in β-hydroxy amides, critical for producing enantiomerically pure derivatives .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (0.12 mg/mL at 25°C) due to the hydrophobic pyridyl group .

  • Thermal Stability: Decomposes above 220°C, with a melting point range of 224–228°C .

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 2.8) and pyridyl nitrogen (pKa ≈ 4.9) enable pH-dependent solubility, favoring deprotonation in alkaline conditions .

Chemical Reactivity

Electrophilic Substitution

The oxazole ring undergoes nitration and sulfonation at position 5, while the pyridyl group directs electrophiles to its para position .

Functional Group Transformations

  • Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 5-methyl-2-(2-pyridyl)oxazole-4-carboxylate).

  • Amidation: Couples with amines via EDC/HOBt to yield bioactive amides .

Biological Activities

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 μM) and tyrosine kinases (IC₅₀ = 3.8 μM), attributed to pyridyl-oxazole chelation of metal ions .

Antimicrobial Properties

Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) .

Applications in Drug Development

Prodrug Synthesis

Used in gram-scale synthesis of 5-aminolevulinic acid (5-ALA), an FDA-approved prodrug for photodynamic therapy .

Late-Stage Functionalization

Incorporated into bioactive molecules (e.g., estrone, lipoic acid) to enhance pharmacokinetic properties .

Comparison with Structural Analogues

Table 3: Analogue Comparison

CompoundKey DifferenceBioactivity (IC₅₀)
5-Methyl-2-(4-pyridyl)oxazole-4-carboxylic acid Pyridyl position (para vs. ortho)CYP3A4 IC₅₀ = 2.1 μM
4-Methyl-2-(2-pyridyl)thiazole-5-carboxylic acid Thiazole vs. oxazole coreAntifungal MIC = 16 μg/mL

Future Directions

  • Catalyst Development: Optimizing asymmetric synthesis for chiral oxazole derivatives .

  • Targeted Drug Delivery: Conjugating with nanoparticles to improve bioavailability .

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